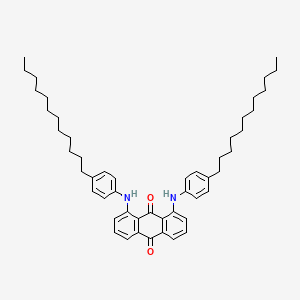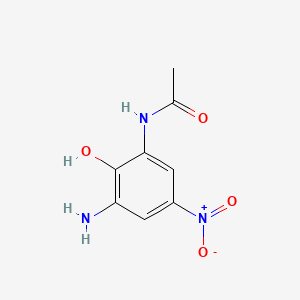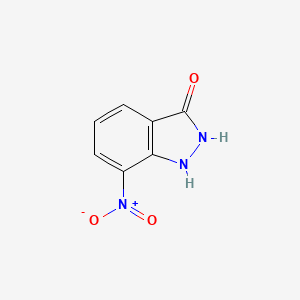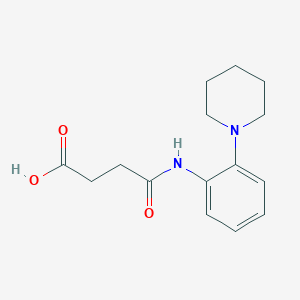
9,12-Octadecadienoic acid (9Z,12Z)-, dimer
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,12-Octadecadienoic acid (9Z,12Z)-, dimer is a dimerized form of linoleic acid, which is a polyunsaturated omega-6 fatty acid. This compound is known for its unique chemical structure, which consists of two linoleic acid molecules linked together. It is commonly found in various natural oils and has significant industrial and scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer typically involves the dimerization of linoleic acid. This process can be carried out through thermal or catalytic methods. In the thermal method, linoleic acid is heated to high temperatures, often in the presence of a catalyst such as clay or silica, to promote the dimerization reaction. The reaction conditions usually include temperatures ranging from 200°C to 300°C and reaction times of several hours.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalysts such as montmorillonite clay or zeolites are commonly used to enhance the efficiency of the dimerization process. The resulting product is then purified through distillation or chromatography to obtain the desired dimer.
化学反应分析
Types of Reactions
9,12-Octadecadienoic acid (9Z,12Z)-, dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Various functional groups can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions to achieve the desired substitution.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and carboxylic acids.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
9,12-Octadecadienoic acid (9Z,12Z)-, dimer has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and surfactants.
Biology: The compound is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing into its potential anti-inflammatory and anticancer properties.
Industry: It is used in the production of lubricants, coatings, and adhesives due to its unique chemical properties.
作用机制
The mechanism by which 9,12-Octadecadienoic acid (9Z,12Z)-, dimer exerts its effects involves its interaction with cell membranes and signaling pathways. The compound can integrate into cell membranes, affecting their fluidity and function. It also interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes such as inflammation and apoptosis.
相似化合物的比较
Similar Compounds
Linoleic Acid: The monomeric form of 9,12-Octadecadienoic acid (9Z,12Z)-, dimer.
Oleic Acid: Another common fatty acid with a single double bond.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
This compound is unique due to its dimerized structure, which imparts distinct chemical and physical properties compared to its monomeric counterparts. This dimerization enhances its stability and alters its reactivity, making it valuable for specific industrial and research applications.
属性
CAS 编号 |
6144-28-1 |
|---|---|
分子式 |
(C18H32O2)2 C36H64O4 |
分子量 |
560.9 g/mol |
IUPAC 名称 |
10-[2-(7-carboxyheptyl)-5,6-dihexylcyclohex-3-en-1-yl]dec-9-enoic acid |
InChI |
InChI=1S/C36H64O4/c1-3-5-7-17-23-31-29-30-32(24-18-13-12-16-22-28-36(39)40)34(33(31)25-19-8-6-4-2)26-20-14-10-9-11-15-21-27-35(37)38/h20,26,29-34H,3-19,21-25,27-28H2,1-2H3,(H,37,38)(H,39,40) |
InChI 键 |
CIRMGZKUSBCWRL-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.CCCCCC=CCC=CCCCCCCCC(=O)O |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O |
规范 SMILES |
CCCCCCC1C=CC(C(C1CCCCCC)C=CCCCCCCCC(=O)O)CCCCCCCC(=O)O |
沸点 |
444 to 446 °F at 16 mmHg (NTP, 1992) 230 °C at 16 mm Hg; 202 °C at 1.4 mm Hg 229.00 to 230.00 °C. @ 16.00 mm Hg |
颜色/形态 |
Colorless oil Colorless to straw-colored liquid |
密度 |
0.9007 at 72 °F (NTP, 1992) - Less dense than water; will float 0.9022 g/cu cm at 20 °C 0.898-0.904 |
熔点 |
23 °F (NTP, 1992) -6.9 °C -8.5 °C |
Key on ui other cas no. |
67922-65-0 6144-28-1 |
物理描述 |
Linoleic acid is a colorless to straw colored liquid. A polyunsaturated fatty acid essential to human diet. Liquid, Other Solid; Liquid Colorless to straw-colored liquid; [Hawley] Liquid colourless to pale yellow oily liquid |
相关CAS编号 |
7049-66-3 30175-49-6 67922-65-0 |
溶解度 |
Insoluble (NTP, 1992) In water, 1.59 mg/L at 25 °C Freely soluble in ether; soluble in absolute alcohol; 1 mL dissolves in 10 mL petroleum ether; miscible with dimethylformamide, fat solvents, oils Very soluble in acetone, benzene, ethyl ether, and ethanol. In acetone: 4.10 g/100 g acetone at -50 °C, 1.20 g/100 g acetone at -60 °C, 0.35 g/100 g acetone at -70 °C; in n-heptane: 0.98 g/100 g n-heptane at -50 °C, 0.20 g/100 g n-heptane at -60 °C, 0.042 g/100 g n-heptane at -70 °C. soluble in ether, alcohol; miscible with dimethylformamide, fat solvents, oils; insoluble in wate |
蒸汽压力 |
0.00000087 [mmHg] 8.68X10-7 mm Hg at 25 °C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















